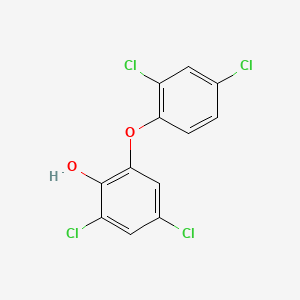
2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol
Descripción general
Descripción
“2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol” is a chemical compound with the molecular formula C12H6Cl4O2 . It is a derivative of phenol, which means it contains a phenolic group (an oxygen atom bonded to a hydrogen atom, -OH) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol” consists of a phenol group attached to a benzene ring. The benzene ring has two chlorine atoms and an additional phenol group, which also has two chlorine atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through etherization, reduction of the nitro group, diazotization, and hydrolysis, achieving a total yield of 57.6%. Its structure is identified using techniques like TLC, IR, and HNMR (Quan, 2005).
Photocatalytic and Photochemical Properties
- Studies on riboflavin-sensitized photooxidation of 2,4-dichlorophenol reveal that it forms dimeric products, including 4,6-Dichloro-2-(2,4-dichlorophenoxy)phenol. This reaction helps understand the possibility of chlorinated dibenzo-p-dioxins forming from chlorophenols in water under light exposure (Plimmer & Klingebiel, 1971).
Interaction with Other Chemicals
- The antimicrobial agent triclosan, which contains 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol, reacts readily with free chlorine. This reaction forms various chlorophenoxyphenols and chlorophenols, with implications for environmental chemistry and water treatment processes (Rule, Ebbett & Vikesland, 2005).
Enzymatic Reactions and Mechanisms
- The hydrogen peroxide-oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase is studied for understanding its reaction mechanism. This process involves the dimerization of 2,4-dichlorophenol to 2,4-dichloro-6-(2,4-dichlorophenoxy)-phenol and subsequent oxidation to other compounds, providing insights into enzymatic reaction pathways (Laurenti et al., 2003).
Environmental Impact and Degradation
- The photochemical properties and degradation pathways of chlorinated triclosan derivatives, including 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol, in aquatic environments are explored. This includes an assessment of their transformation into polychlorodibenzo-P-dioxins under solar irradiation, which is significant for understanding their environmental impact (Buth et al., 2009).
Applications in Biotechnology and Pharmacology
- The compound’s role in the synthesis of phthalocyanine derivatives and its photophysical and photochemical properties in potential applications, like photodynamic therapy (PDT), are studied. This includes exploring how its structure affects these properties (Demirbaş et al., 2017).
Environmental Chemistry and Toxicology
- The oxidative transformation of triclosan and chlorophene by manganese oxides is studied, focusing on their susceptibility to rapid oxidation and the resultant formation of various products. This research aids in understanding the environmental fate of such compounds (Zhang & Huang, 2003).
Propiedades
IUPAC Name |
2,4-dichloro-6-(2,4-dichlorophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRFQOGSGBKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187439 | |
| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33779-77-0 | |
| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033779770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-6-(2,4-DICHLOROPHENOXY)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5I2WQ96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



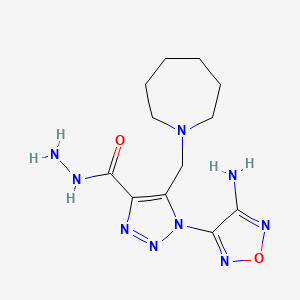

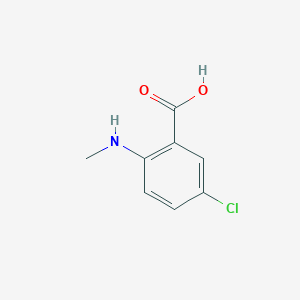
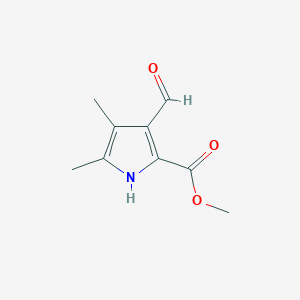
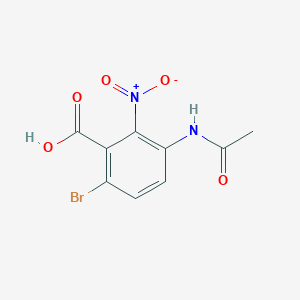


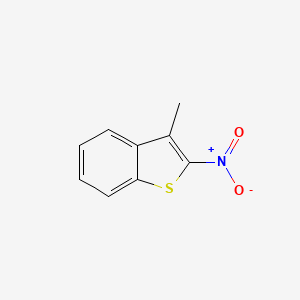


![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B3051383.png)
![tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B3051384.png)

